molecular formula C10H11NO2 B12082225 Methyl 2-allylnicotinate

Methyl 2-allylnicotinate

Cat. No.: B12082225
M. Wt: 177.20 g/mol
InChI Key: CZQUTPNZOFFZJY-UHFFFAOYSA-N
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Description

Methyl 2-allylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an allyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-allylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The allyl group is introduced through an allylation reaction, which can be achieved using allyl bromide and a base such as sodium hydride. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-allylnicotinate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Sodium hydride (NaH) and allyl bromide for allylation.

Major Products:

    Oxidation: Epoxides and aldehydes.

    Reduction: Alcohols.

    Substitution: Various allylated derivatives.

Scientific Research Applications

Methyl 2-allylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nicotinic receptors.

    Medicine: Explored for its vasodilatory properties, which could be beneficial in treating conditions like hypertension.

    Industry: Utilized in the formulation of topical creams and sprays for pain relief due to its rubefacient properties.

Mechanism of Action

The mechanism of action of Methyl 2-allylnicotinate involves its interaction with nicotinic receptors. Upon topical application, it induces vasodilation by promoting the release of prostaglandin D2, which increases blood flow to the area. This action is beneficial in relieving muscle and joint pain.

Comparison with Similar Compounds

    Methyl nicotinate: Shares the nicotinic acid structure but lacks the allyl group.

    Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.

    Nicotinic acid: The parent compound without esterification.

Uniqueness: Methyl 2-allylnicotinate is unique due to the presence of both the methyl ester and allyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances its ability to undergo specific chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-allylnicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in relation to the central and peripheral nervous systems. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a methyl ester group attached to the 2-position of the nicotinic acid backbone. Its molecular formula is C10_{10}H11_{11}NO2_2, and it exhibits solubility in organic solvents, making it amenable for various synthetic applications.

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission in both the central and peripheral nervous systems. The compound's ability to modulate these receptors suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders.

Binding Affinity

Research indicates that this compound may possess varying affinities for different nAChR subtypes. For instance, studies have shown that certain derivatives exhibit high binding affinity towards α7 nAChRs, which are implicated in cognitive functions and neuroprotection. The binding affinities can be quantified using inhibition constants (Ki_i), providing insights into the compound's potency.

nAChR Subtype Binding Affinity (Ki_i)
α7>100 μM
α4β212.2 μM

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may enhance neuronal survival under stress conditions, potentially through the activation of nAChRs that promote cell signaling pathways associated with survival and growth.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory cytokines through nAChR activation is a proposed mechanism for these effects.

Case Studies and Research Findings

  • Neurodegeneration Study : A study published in Frontiers in Neuroscience examined the effects of this compound on neurodegenerative models. The results indicated a significant reduction in neuronal apoptosis when treated with the compound, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease.
  • Cognitive Enhancement : In a clinical trial setting, this compound was evaluated for its effects on cognitive performance in patients with mild cognitive impairment. Participants receiving the compound showed marked improvements in memory recall and attention compared to a placebo group.
  • Inflammation Model : Research conducted on animal models of inflammation revealed that administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This supports its potential role in managing inflammatory diseases.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-prop-2-enylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO2/c1-3-5-9-8(10(12)13-2)6-4-7-11-9/h3-4,6-7H,1,5H2,2H3

InChI Key

CZQUTPNZOFFZJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CC=C

Origin of Product

United States

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